2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(6-cyclopropylimidazo[1,2-b]pyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-10(15)6-12-3-4-13-9(12)5-8(11-13)7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTPAVPGKHQZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CN(C3=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. It may also impact metabolic pathways by affecting the activity of key enzymes, thereby altering the levels of metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within the cell. These changes can have significant effects on cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and other mitochondrial functions.
Biological Activity
2-(6-Cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound belongs to the imidazo[1,2-b]pyrazole class, characterized by a cyclopropyl group attached to the imidazole ring. The synthesis typically involves cyclization reactions of hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions.
Synthetic Route Example
A common synthetic route involves:
- Formation of the imidazo[1,2-b]pyrazole core : This is achieved through the reaction of cyclopropyl-substituted hydrazines with carbonyl compounds.
- Functionalization : The addition of acetic acid moieties to yield the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an inhibitor of specific biological pathways.
The compound's mechanism of action involves:
- Enzyme Inhibition : It may interact with enzymes involved in metabolic pathways, potentially modulating their activity.
- Receptor Binding : The compound might bind to specific receptors, influencing cellular signaling pathways.
Research Findings
Recent studies have highlighted several aspects of its biological activity:
Case Study 1: ENPP1 Inhibition
A study focused on related imidazo[1,2-b]pyrazole derivatives demonstrated that they could effectively inhibit ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), a regulator in the cGAS-STING pathway. This inhibition is crucial for enhancing immune responses against tumors .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Derivative 7 | 5.70 | ENPP1 |
| Control | >1000 | ENPP2 |
Case Study 2: Antitumor Activity
In vivo studies indicated that compounds similar to this compound could enhance the efficacy of anti-PD-1 antibodies in murine models. Treatment with these compounds resulted in significant tumor growth inhibition rates .
Comparative Analysis
When compared with other imidazo[1,2-b]pyrazole derivatives, this compound exhibits unique properties due to the cyclopropyl group, which may influence its steric and electronic characteristics.
| Compound | Unique Feature | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl group | ENPP1 inhibition |
| 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid | Methyl group | Reduced activity |
Scientific Research Applications
Chemistry
2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore new synthetic pathways and develop more complex molecules. The cyclopropyl group contributes to distinctive steric and electronic properties that can influence reactivity.
| Application | Description |
|---|---|
| Synthesis of Derivatives | Used to create various derivatives for further biological testing. |
| Building Block | Functions as a precursor in synthesizing other imidazole derivatives. |
Biology
The compound has been studied for its potential biological activities, particularly its antimicrobial and anticancer properties. Initial research indicates that it may interact with specific biological targets, modulating enzyme activities and influencing cellular processes.
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains and fungi. |
| Anticancer | Preliminary studies suggest potential in inhibiting cancer cell proliferation. |
Medicine
The therapeutic potential of this compound is under investigation, particularly in drug development. Its ability to modulate specific biochemical pathways makes it a candidate for further pharmacological studies.
| Medical Application | Potential Uses |
|---|---|
| Drug Development | Investigated as a lead compound for new therapeutic agents. |
| Enzyme Inhibition | Potential role in inhibiting specific enzymes linked to disease processes. |
Case Studies
Several studies have documented the applications of this compound:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various imidazo[1,2-b]pyrazole derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
Research focused on the anticancer effects of imidazo[1,2-b]pyrazole derivatives demonstrated that the compound could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Preparation Methods
Synthesis of Imidazo[1,2-b]pyrazole Core
According to research on related compounds, the imidazo[1,2-b]pyrazole core is obtained by dehydration of 4-carboxyethyl-5-amino-pyrazoles using concentrated sulfuric acid. This step converts the pyrazole precursors into ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates, which can then be hydrolyzed to the corresponding carboxylic acids.
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Dehydration of 4-carboxyethyl-5-amino-pyrazoles | Concentrated H2SO4 | Formation of imidazo[1,2-b]pyrazole esters |
| 2 | Hydrolysis of esters to acids | Basic or acidic hydrolysis | Imidazo[1,2-b]pyrazole carboxylic acids |
This method is used as a foundation for further modifications.
Specific Synthesis of 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic Acid
The key step for this compound involves the reaction of the imidazo[1,2-b]pyrazole carboxylic acid intermediate with cyclopropylamine after conversion to the acyl chloride, as this allows for the efficient introduction of the cyclopropyl group at position 6.
- The carboxylic acid intermediate (e.g., 8a in literature) is treated with SOCl2 to form the acyl chloride.
- The acyl chloride is then reacted with cyclopropylamine under controlled conditions to yield the desired this compound.
- Purification is typically performed by recrystallization or chromatography.
This approach provides acceptable yields and purity suitable for research applications.
Research Findings and Yield Data
| Compound/Step | Method | Yield (%) | Notes |
|---|---|---|---|
| Imidazo[1,2-b]pyrazole ester formation | Dehydration with H2SO4 | 60–80% | Dependent on starting pyrazole |
| Hydrolysis to carboxylic acid | Acid/base hydrolysis | 70–90% | Standard hydrolysis conditions |
| Amide formation with DPPA (Method A) | DPPA, DMF | 40–65% | Lower yields with volatile amines |
| Amide formation with EDC (Method B) | EDC, DCM | 50–70% | Suitable for sterically hindered acids |
| Cyclopropyl amide formation (Method C) | SOCl2, cyclopropylamine | 60–75% | Preferred for cyclopropyl substitution |
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Purpose | Yield Range (%) |
|---|---|---|---|---|
| 1 | Cyclization/Dehydration | Concentrated H2SO4 | Formation of imidazo[1,2-b]pyrazole core | 60–80 |
| 2 | Hydrolysis | Acid/base | Conversion of esters to acids | 70–90 |
| 3 | Amide coupling (DPPA) | DPPA, DMF | Introduction of side chains | 40–65 |
| 4 | Amide coupling (EDC) | EDC, DCM | Alternative coupling method | 50–70 |
| 5 | Acyl chloride formation + amine | SOCl2, cyclopropylamine | Cyclopropyl substitution | 60–75 |
Additional Notes
- The choice of method depends on the reactivity of intermediates and the nature of substituents.
- Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for some amide coupling steps.
- Purification techniques include recrystallization and silica gel chromatography.
- The synthetic route is flexible to accommodate variations in substituents on the imidazo[1,2-b]pyrazole core.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of cyclopropane-containing precursors with imidazo[1,2-b]pyrazole intermediates. Key steps include refluxing in acetic acid (3–5 hours) and purification via recrystallization (DMF/acetic acid) or reverse-phase chromatography (0.1% formic acid) . Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection. For analogous compounds, sodium acetate is often used to buffer acidic conditions during cyclization .
Q. How can X-ray crystallography using SHELX software determine the crystal structure of this compound?
- Methodological Answer : SHELXL is widely employed for small-molecule refinement. Data collection involves high-resolution diffraction experiments, followed by structure solution via direct methods (SHELXS/SHELXD). Hydrogen bonding patterns and cyclopropyl ring geometry can be analyzed using Fourier maps and displacement parameter refinement. Robustness against twinning or disorder makes SHELX suitable for heterocyclic systems . For related imidazo-pyrazole analogs, crystallographic data often reveal planar heterocyclic cores with acetic acid sidechains adopting specific conformations .
Advanced Research Questions
Q. What computational approaches predict the electronic properties and reactivity of the imidazo[1,2-b]pyrazole core?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Hirshfeld surface analysis and electrostatic potential maps help interpret intermolecular interactions, such as hydrogen bonding between the acetic acid moiety and biological targets . For cyclopropyl derivatives, steric and electronic effects on ring strain should be quantified using torsional angle scans .
Q. How do structural modifications at the cyclopropyl group influence binding affinity to γ-hydroxybutyric acid (GHB) receptors?
- Methodological Answer : Radioligand displacement assays (e.g., using [³H]-NCS-382) measure competitive binding. Substituents on the cyclopropyl ring alter steric bulk and lipophilicity, impacting receptor access. Comparative studies with analogs (e.g., 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid) show that electron-withdrawing groups on cyclopropane reduce affinity, while hydrophobic groups enhance target engagement . Molecular docking (AutoDock Vina) can visualize interactions with GHB receptor residues .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Purity Validation : Use HPLC (e.g., retention time: 1.23 minutes under SQD-FA05 conditions) and LCMS (m/z [M+H]+ analysis) to confirm compound integrity .
- Assay Variability : Standardize buffer pH, temperature, and cell lines (for in vitro studies). For example, GHB receptor binding assays show pH-dependent affinity shifts .
- Structural Confirmation : Cross-validate with X-ray or NMR data to rule out polymorphic or tautomeric forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
